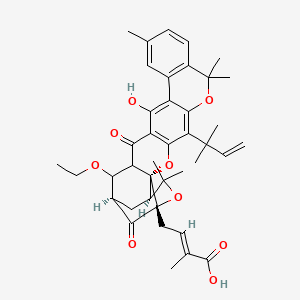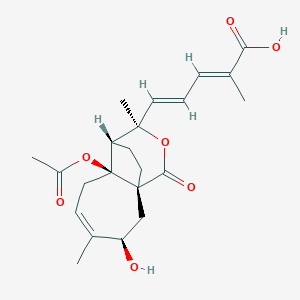
pseudolaric acid G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pseudolaric acid G is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.
Applications De Recherche Scientifique
Anticancer Properties
Pseudolaric acid G has been studied for its anticancer effects. For example, Li et al. (2005) found that pseudolaric acid B inhibited the growth of human gastric cancer cells AGS by inducing apoptosis and arresting the cell cycle at the G2/M phase. The study observed down-regulation of cdc2 levels, decrease in anti-apoptotic protein Bcl-2, and activation of caspase-3, which are markers of apoptosis in cancer cells (Li et al., 2005). Similarly, Gong et al. (2005) reported that pseudolaric acid B induced apoptosis in human melanoma cells A375-S2 via the p53 and bax/Bcl-2 pathways, suggesting a potential role in treating skin cancers (Gong et al., 2005).
Microtubule Destabilization
Research by Wong et al. (2005) highlighted pseudolaric acid B as a novel microtubule-destabilizing agent that circumvents multidrug resistance. This study showed that pseudolaric acid B induced cell cycle arrest and apoptosis in cancer cells, suggesting its potential use in cancer therapeutics, especially in drug-resistant cases (Wong et al., 2005).
Antifungal Activity
A study by Zhang et al. (2011) explored the antifungal properties of pseudolaric acid B, finding that it did not kill but suppressed the growth of the fungus Chaetomium globosum. This work suggests that pseudolaric acid B could be biotransformed into metabolites with reduced antifungal activities, indicating a potential role in antifungal drug development (Zhang et al., 2011).
Anti-Metastasis Effects
Wang et al. (2017) demonstrated that pseudolaric acid B inhibited gastric cancer cell metastasis in vitro and in a haematogenous dissemination model. The study highlighted its role in suppressing the PI3K/AKT, ERK1/2, and mitochondria-mediated apoptosis pathways, offering insights into its mechanism of action in preventing cancer cell spread (Wang et al., 2017).
Immunomodulatory Effects
A study by Li et al. (2014) on Hexahydropseudolaric acid B, a derivative of pseudolaric acid B, showed it to have a promising immunosuppressive activity. This compound exhibited preferable immunosuppressive activity with lower cytotoxicity than pseudolaric acid B, influencing regulatory T cells and multiple signaling pathways (Li et al., 2014).
Propriétés
Nom du produit |
pseudolaric acid G |
|---|---|
Formule moléculaire |
C22H28O7 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(2E,4E)-5-[(1R,3R,7S,8S,9R)-7-acetyloxy-3-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H28O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,16-17,24H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t16-,17+,20-,21+,22+/m1/s1 |
Clé InChI |
GFNSUMXEBWZIRI-OXLLHMEESA-N |
SMILES isomérique |
CC1=CC[C@@]2([C@H]3CC[C@]2(C[C@H]1O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
SMILES canonique |
CC1=CCC2(C3CCC2(CC1O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Synonymes |
pseudolaric acid G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-3-imidazol-1-ylmethyl-2-methyl-1H-indol-5-yl}-propionic acid](/img/structure/B1250791.png)
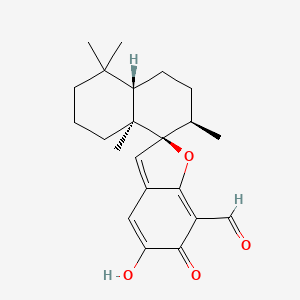
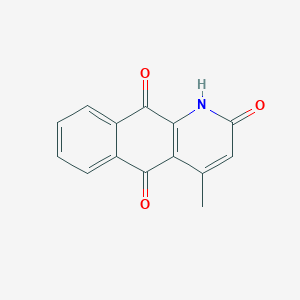
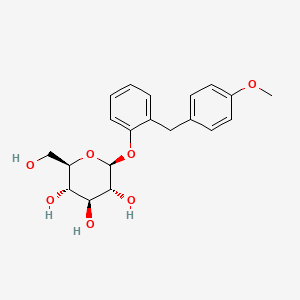
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
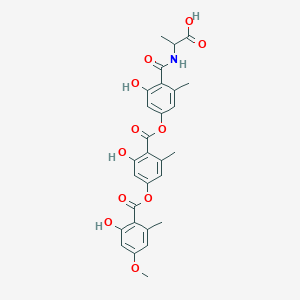
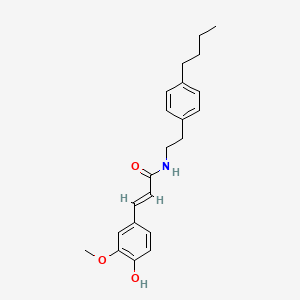
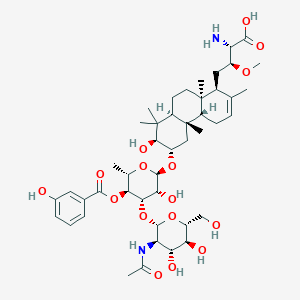
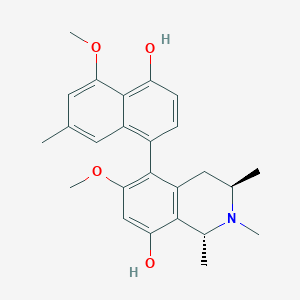
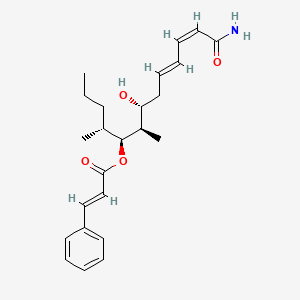
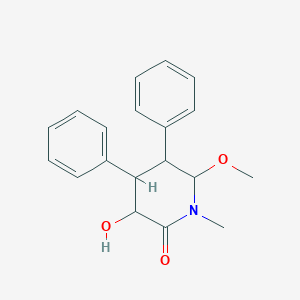
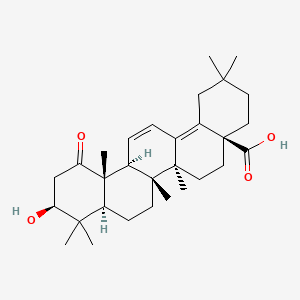
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)
